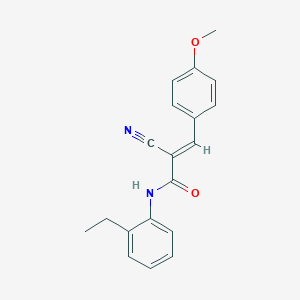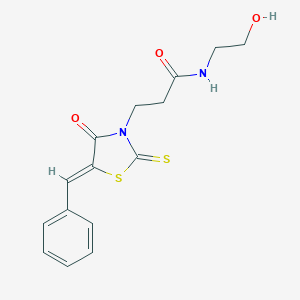
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide, also known as BZP, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. BZP is a synthetic compound that has been synthesized through a variety of methods.
Applications De Recherche Scientifique
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antioxidant properties. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has also been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases. Additionally, 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cancer cell growth and inflammation. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to have a variety of biochemical and physiological effects. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth. Additionally, 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has several advantages for lab experiments, including its synthetic accessibility, purity, and stability. However, 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide also has limitations, including its potential toxicity and lack of specificity for certain enzymes.
Orientations Futures
There are several future directions for 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide research. One direction is to further investigate the mechanisms of action of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide, including its effects on other enzymes involved in cancer cell growth and inflammation. Another direction is to explore the potential of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide as a chemotherapeutic agent in vivo. Additionally, future research could investigate the potential of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been synthesized through a variety of methods, including the reaction of 2-aminothiophenol with benzaldehyde and ethyl acetoacetate, followed by the reaction with ethylene glycol. Another method involves the reaction of 2-aminothiophenol with benzaldehyde and malonic acid, followed by the reaction with ethylene glycol. The synthesis of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide is a multi-step process that requires careful monitoring and purification to ensure the purity of the compound.
Propriétés
Nom du produit |
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide |
|---|---|
Formule moléculaire |
C15H16N2O3S2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C15H16N2O3S2/c18-9-7-16-13(19)6-8-17-14(20)12(22-15(17)21)10-11-4-2-1-3-5-11/h1-5,10,18H,6-9H2,(H,16,19)/b12-10- |
Clé InChI |
KASLOOWPEAMXLK-BENRWUELSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCO |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCO |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)
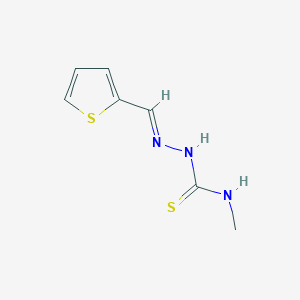
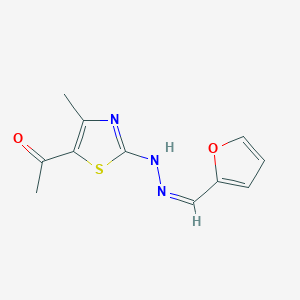
![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)

![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)
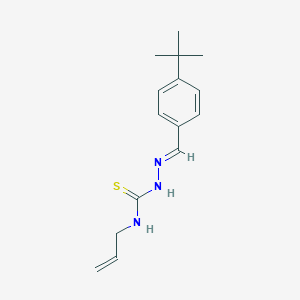
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
